Enhanced Conformational Restriction Translates to Superior PD-1/PD-L1 Inhibitory Activity Compared to Flexible Amino Acid Derivatives
Direct cyclization of a benzylamine appendage onto the THIQ scaffold at the 1-position, a strategy enabled by the use of THIQ-3-carboxylic acid derivatives like this compound, yields inhibitors with nanomolar potency against the PD-1/PD-L1 protein-protein interaction. The conformational restriction provided by the core scaffold is essential for this activity, as demonstrated by the stark difference in potency between the cyclized analog (1S,3S)-4e (LH1388) and its non-cyclized, flexible counterpart (S)-1e (LH1352) [1].
| Evidence Dimension | Inhibition of PD-1/PD-L1 protein-protein interaction (HTRF assay) |
|---|---|
| Target Compound Data | Other THIQ-3-carboxylic acid derivatives (e.g., (1S,3S)-4e/LH1388): IC50 = 21.4 nM |
| Comparator Or Baseline | Flexible counterpart (S)-1e/LH1352, a non-cyclized analog lacking the constrained scaffold: IC50 = 329 nM |
| Quantified Difference | ~15-fold improvement in potency |
| Conditions | Homogenous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) assay [1] |
Why This Matters
This quantifies the value of the constrained Tic core, showing that procurement of this specific building block is essential for accessing potent, conformationally restricted leads, rather than using less expensive, flexible amino acid derivatives.
- [1] Yang, J., Basu, S., & Hu, L. Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. Medicinal Chemistry Research, 2022, 31, 1716-1739. View Source
